Cas no 1240528-10-2 (2-amino-2-(3,5-dichlorophenyl)acetonitrile hydrochloride)
2-amino-2-(3,5-dichlorophenyl)acetonitrile hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-amino-2-(3,5-dichlorophenyl)acetonitrile hydrochloride
-
- Inchi: 1S/C8H6Cl2N2.ClH/c9-6-1-5(8(12)4-11)2-7(10)3-6;/h1-3,8H,12H2;1H
- InChI Key: IOIPVALHMXRHBW-UHFFFAOYSA-N
- SMILES: C(#N)C(N)C1=CC(Cl)=CC(Cl)=C1.[H]Cl
2-amino-2-(3,5-dichlorophenyl)acetonitrile hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A597363-25mg |
2-Amino-2-(3,5-dichlorophenyl)acetonitrile Hydrochloride |
1240528-10-2 | 25mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A597363-50mg |
2-Amino-2-(3,5-dichlorophenyl)acetonitrile Hydrochloride |
1240528-10-2 | 50mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A597363-250mg |
2-Amino-2-(3,5-dichlorophenyl)acetonitrile Hydrochloride |
1240528-10-2 | 250mg |
$ 275.00 | 2022-06-08 | ||
| Enamine | EN300-65407-0.05g |
2-amino-2-(3,5-dichlorophenyl)acetonitrile hydrochloride |
1240528-10-2 | 95% | 0.05g |
$135.0 | 2023-02-13 | |
| Enamine | EN300-65407-0.1g |
2-amino-2-(3,5-dichlorophenyl)acetonitrile hydrochloride |
1240528-10-2 | 95% | 0.1g |
$202.0 | 2023-02-13 | |
| Enamine | EN300-65407-0.25g |
2-amino-2-(3,5-dichlorophenyl)acetonitrile hydrochloride |
1240528-10-2 | 95% | 0.25g |
$288.0 | 2023-02-13 | |
| Enamine | EN300-65407-0.5g |
2-amino-2-(3,5-dichlorophenyl)acetonitrile hydrochloride |
1240528-10-2 | 95% | 0.5g |
$480.0 | 2023-02-13 | |
| Enamine | EN300-65407-1.0g |
2-amino-2-(3,5-dichlorophenyl)acetonitrile hydrochloride |
1240528-10-2 | 95% | 1.0g |
$614.0 | 2023-02-13 | |
| Enamine | EN300-65407-2.5g |
2-amino-2-(3,5-dichlorophenyl)acetonitrile hydrochloride |
1240528-10-2 | 95% | 2.5g |
$1202.0 | 2023-02-13 | |
| Enamine | EN300-65407-5.0g |
2-amino-2-(3,5-dichlorophenyl)acetonitrile hydrochloride |
1240528-10-2 | 95% | 5.0g |
$1779.0 | 2023-02-13 |
2-amino-2-(3,5-dichlorophenyl)acetonitrile hydrochloride Related Literature
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 2-amino-2-(3,5-dichlorophenyl)acetonitrile hydrochloride
Comprehensive Overview of 2-amino-2-(3,5-dichlorophenyl)acetonitrile hydrochloride (CAS No. 1240528-10-2)
2-amino-2-(3,5-dichlorophenyl)acetonitrile hydrochloride (CAS No. 1240528-10-2) is a specialized organic compound with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its unique dichlorophenyl and acetonitrile functional groups, has garnered attention for its potential as a building block in drug discovery and development. Researchers are particularly interested in its role as an intermediate for synthesizing bioactive molecules targeting neurological and metabolic disorders.
The molecular structure of 2-amino-2-(3,5-dichlorophenyl)acetonitrile hydrochloride features a chlorinated aromatic ring coupled with a nitrile group, which contributes to its reactivity and versatility in chemical transformations. Recent studies highlight its utility in asymmetric synthesis, where it serves as a chiral precursor for complex molecules. The hydrochloride salt form enhances its stability and solubility, making it preferable for laboratory applications.
In the pharmaceutical sector, 2-amino-2-(3,5-dichlorophenyl)acetonitrile hydrochloride is explored for its potential in developing GABA receptor modulators and enzyme inhibitors. These applications align with current trends in treating anxiety, epilepsy, and chronic pain, addressing growing healthcare demands. The compound's dichlorophenyl moiety is particularly valuable for enhancing lipophilicity and binding affinity in drug candidates.
From an industrial perspective, the synthesis of 2-amino-2-(3,5-dichlorophenyl)acetonitrile hydrochloride involves multi-step processes, including nucleophilic substitution and salt formation. Optimizing these processes is a key focus for manufacturers aiming to improve yield and purity. Environmental considerations also drive innovations in greener synthesis routes, reducing waste and energy consumption.
The market for 2-amino-2-(3,5-dichlorophenyl)acetonitrile hydrochloride is expanding, fueled by rising R&D investments in precision medicine and agrochemical innovation. Analysts project steady growth, especially in regions with robust pharmaceutical infrastructures like North America and Europe. Suppliers emphasize quality control and regulatory compliance to meet stringent industry standards.
Researchers frequently search for "synthesis of 2-amino-2-(3,5-dichlorophenyl)acetonitrile hydrochloride" and "applications of dichlorophenyl acetonitrile derivatives," reflecting the compound's technical relevance. FAQs include queries about its spectroscopic data (NMR, IR) and handling precautions, underscoring the need for detailed technical documentation.
In summary, 2-amino-2-(3,5-dichlorophenyl)acetonitrile hydrochloride (CAS No. 1240528-10-2) is a pivotal compound bridging medicinal chemistry and industrial applications. Its structural features and adaptability position it as a valuable asset for future scientific breakthroughs, particularly in addressing unmet medical needs and sustainable chemical production.
1240528-10-2 (2-amino-2-(3,5-dichlorophenyl)acetonitrile hydrochloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)